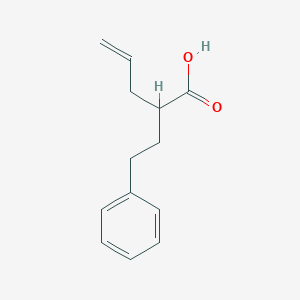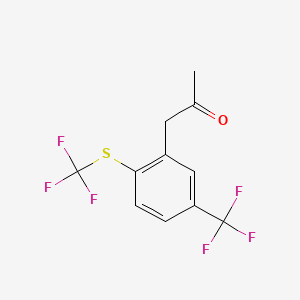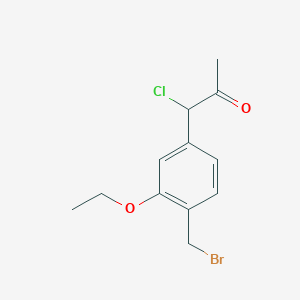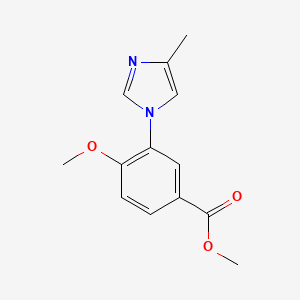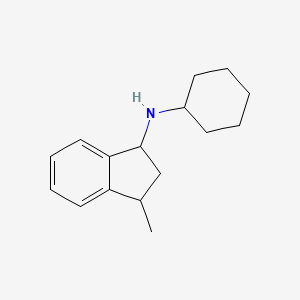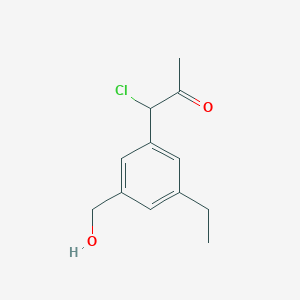![molecular formula C8H8BrN2O5- B14052377 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form amide bonds.
Addition Reactions: It can react with sulfhydryl groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: Reacts in the pH range of 6.5-8.5 to form amide bonds.
Sulfhydryl Compounds: Reacts in the pH range of 7.0-8.0 to form thioether bonds.
Major Products Formed
Amide Bonds: Formed when reacting with primary amines.
Thioether Bonds: Formed when reacting with sulfhydryl groups.
科学研究应用
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is widely used in scientific research due to its versatility:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in protein modification and labeling.
Medicine: Utilized in drug development for creating targeted therapies.
Industry: Applied in the production of advanced materials and polymers
作用机制
The compound exerts its effects through the formation of covalent bonds with primary amines and sulfhydryl groups. This cross-linking ability allows it to modify proteins and other biomolecules, thereby altering their function and activity. The molecular targets include amino acids with reactive side chains, such as lysine and cysteine .
相似化合物的比较
Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- Succinimidyl 3-(bromoacetamido)propionate
Uniqueness
2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to its high reactivity and specificity towards primary amines and sulfhydryl groups. This makes it particularly useful in applications requiring precise modification of biomolecules .
属性
分子式 |
C8H8BrN2O5- |
|---|---|
分子量 |
292.06 g/mol |
IUPAC 名称 |
2-[(2-bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O5/c9-3-4(12)10-7(8(15)16)11-5(13)1-2-6(11)14/h7H,1-3H2,(H,10,12)(H,15,16)/p-1 |
InChI 键 |
PWNFXKUAGCABIA-UHFFFAOYSA-M |
规范 SMILES |
C1CC(=O)N(C1=O)C(C(=O)[O-])NC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



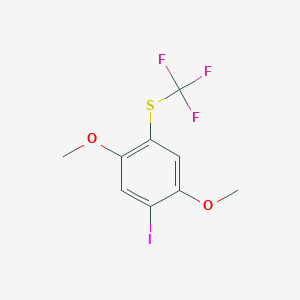
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
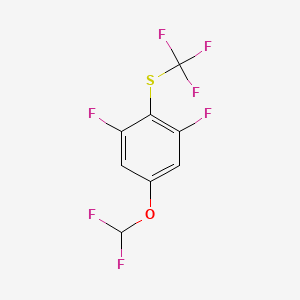
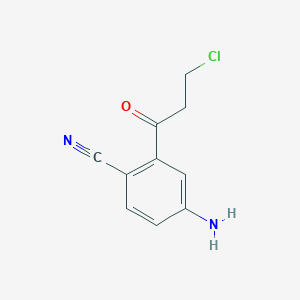
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
